1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine
Overview
Description
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine is a useful research compound. Its molecular formula is C17H21N5O2S3 and its molecular weight is 423.6. The purity is usually 95%.
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Biological Activity
The compound 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's structure includes a piperazine core substituted with a sulfonyl group and a thiophenyl-thiazole moiety. The molecular formula is with a molecular weight of approximately 306.39 g/mol. The presence of the pyrazole ring contributes to its biological activity, particularly in enzyme inhibition and anticancer properties.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
1. Anticancer Activity
Research indicates that derivatives of pyrazole and piperazine exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines, including breast and colon cancer. A study reported that certain pyrazole derivatives had IC50 values ranging from 6.2 μM to 43.4 μM against cancer cells, suggesting that modifications in the structure can enhance their efficacy .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in disease processes. For example:
- Acetylcholinesterase (AChE) Inhibition: Compounds containing sulfonamide functionalities have demonstrated AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition: Urease inhibitors are valuable in treating infections caused by urease-producing bacteria. Similar compounds have shown IC50 values as low as 1.21 μM against urease, indicating strong potential for therapeutic applications .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Interaction with Enzymes: The sulfonyl group likely facilitates binding to enzyme active sites, inhibiting their function.
- Induction of Apoptosis: Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
Properties
IUPAC Name |
2-[[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]methyl]-4-thiophen-2-yl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S3/c1-12-17(13(2)20-19-12)27(23,24)22-7-5-21(6-8-22)10-16-18-14(11-26-16)15-4-3-9-25-15/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKRBEPFQPBTKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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